

Cediranib Maleate molecular structure and chemical properties

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Compound of Interest

Compound Name: Cediranib Maleate

Cat. No.: B1668775

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An In-depth Technical Guide to Cediranib Maleate

Introduction: **Cediranib Maleate**, also known by its code name AZD2171, is a potent, orally administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2][3] It is the maleate salt of cediranib, an indole ether quinazoline derivative developed for its antineoplastic activities.[1][4] Cediranib competes with adenosine triphosphate (ATP) to bind to and inhibit all three VEGFRs (VEGFR-1, -2, and -3), thereby blocking VEGF-mediated signaling pathways essential for angiogenesis, the formation of new blood vessels required for tumor growth and survival.[1][3] Its efficacy has been evaluated in numerous clinical trials for various solid tumors, including ovarian cancer, lung cancer, and glioblastoma.[5][6][7]

Molecular Structure and Chemical Properties

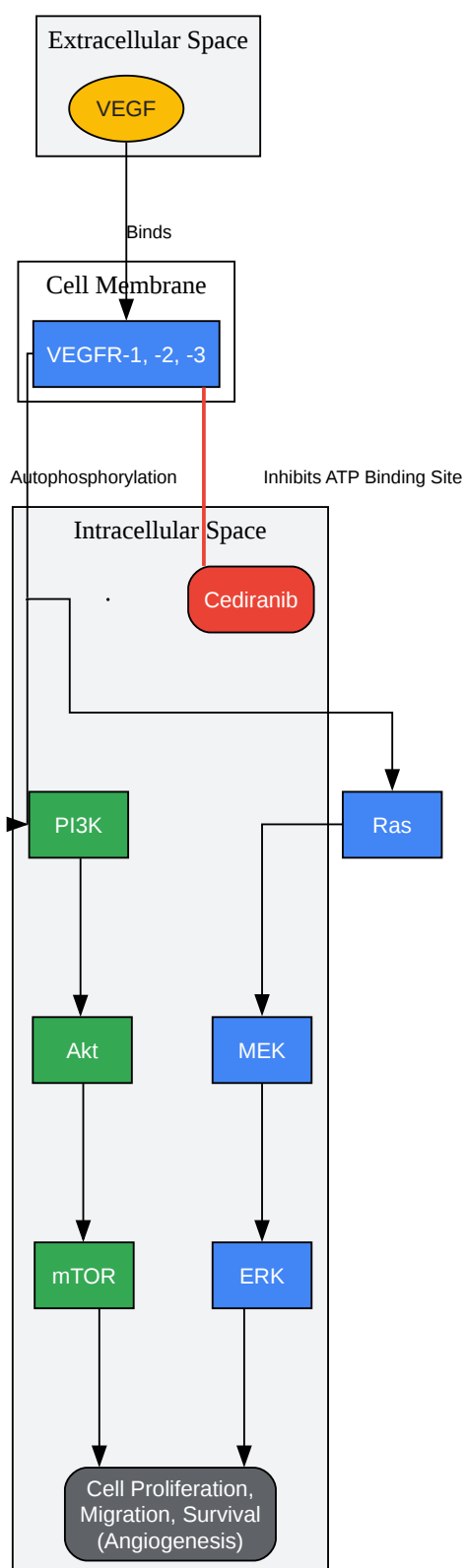
The fundamental chemical and physical properties of **Cediranib Maleate** are summarized below. This data is critical for researchers in drug formulation, pharmacology, and medicinal chemistry.

Property	Value	Reference(s)
IUPAC Name	(2Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline	[4][8]
Synonyms	AZD2171 Maleate, Recentin™	[1][9][10]
CAS Number	857036-77-2	[4][8][11]
Chemical Formula	C ₂₉ H ₃₁ FN ₄ O ₇	[4][8][9]
Molecular Weight	566.59 g/mol	[4][8][12]
Appearance	White to off-white solid powder	[9][12]
Melting Point	198.3-200.08 °C	[9][12]
Solubility	Water: Insoluble or sparingly soluble (2.0 mg/mL) DMSO: ≥ 45 mg/mL	[9][12][13]
InChI Key	JRMGHBVACUJCRP-BTJKTKAUSA-N	[8][9]
SMILES	<chem>CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O</chem>	[4]

Mechanism of Action and Signaling Pathways

Cediranib exerts its anti-tumor effects primarily by inhibiting angiogenesis. It is a highly potent, ATP-competitive inhibitor of the tyrosine kinase activity of all three VEGF receptors.[1][14] The binding of VEGF ligands to their receptors on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling. These pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, promote endothelial cell proliferation, migration, survival, and vascular permeability.[15]

Cediranib's inhibition of VEGFR phosphorylation blocks these downstream signals, leading to the suppression of new blood vessel formation, which in turn starves tumors of essential nutrients and oxygen.^{[2][3]} In addition to its potent activity against VEGFRs, Cediranib also demonstrates inhibitory effects on other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit, which can also contribute to its overall anti-cancer activity.^{[6][14]}



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Cediranib inhibits VEGFR autophosphorylation, blocking downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of **Cediranib Maleate**.

1. In Vitro Kinase Inhibition Assay This assay quantifies the ability of Cediranib to inhibit the enzymatic activity of specific receptor tyrosine kinases.

- Objective: To determine the IC_{50} value of Cediranib against VEGFR-2 (KDR), VEGFR-1 (Flt-1), VEGFR-3 (Flt-4), c-Kit, and PDGFR.[14]
- Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP (at or just below K_m concentration), Cediranib stock solution (e.g., 10 mM in DMSO), assay buffer, 96-well plates, and an ELISA plate reader.[14]
- Methodology:
 - Prepare serial dilutions of Cediranib in DMSO and then dilute into the assay buffer.
 - In a 96-well plate, add the kinase enzyme, the peptide substrate, and the diluted Cediranib or vehicle control (DMSO).
 - Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 30-60 minutes).
 - Stop the reaction using an appropriate stop solution.
 - Quantify the amount of phosphorylated substrate using a specific antibody in an ELISA format.
 - Measure absorbance using a plate reader.
 - Calculate the percent inhibition for each Cediranib concentration relative to the vehicle control.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic curve. Cediranib has shown IC_{50} values of <1 nM for VEGFR-2, 5 nM for VEGFR-1, and ≤ 3 nM for VEGFR-3.[9][13]

2. In Vitro Cell Proliferation Assay This experiment assesses the effect of Cediranib on the proliferation of cancer cells.

- Objective: To evaluate the anti-proliferative effect of Cediranib on a non-small-cell lung cancer cell line (A549).[\[15\]](#)
- Materials: A549 cells, complete culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, Cediranib stock solution, and a cell viability reagent (e.g., CCK-8).[\[15\]](#)
- Methodology:
 - Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
 - Treat the cells with various concentrations of Cediranib (e.g., 0, 3, 6, 9 μ M) for a specified duration (e.g., 48 hours).[\[15\]](#)
 - After the incubation period, add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control and determine the concentration of Cediranib that inhibits cell growth by 50% (GI₅₀).

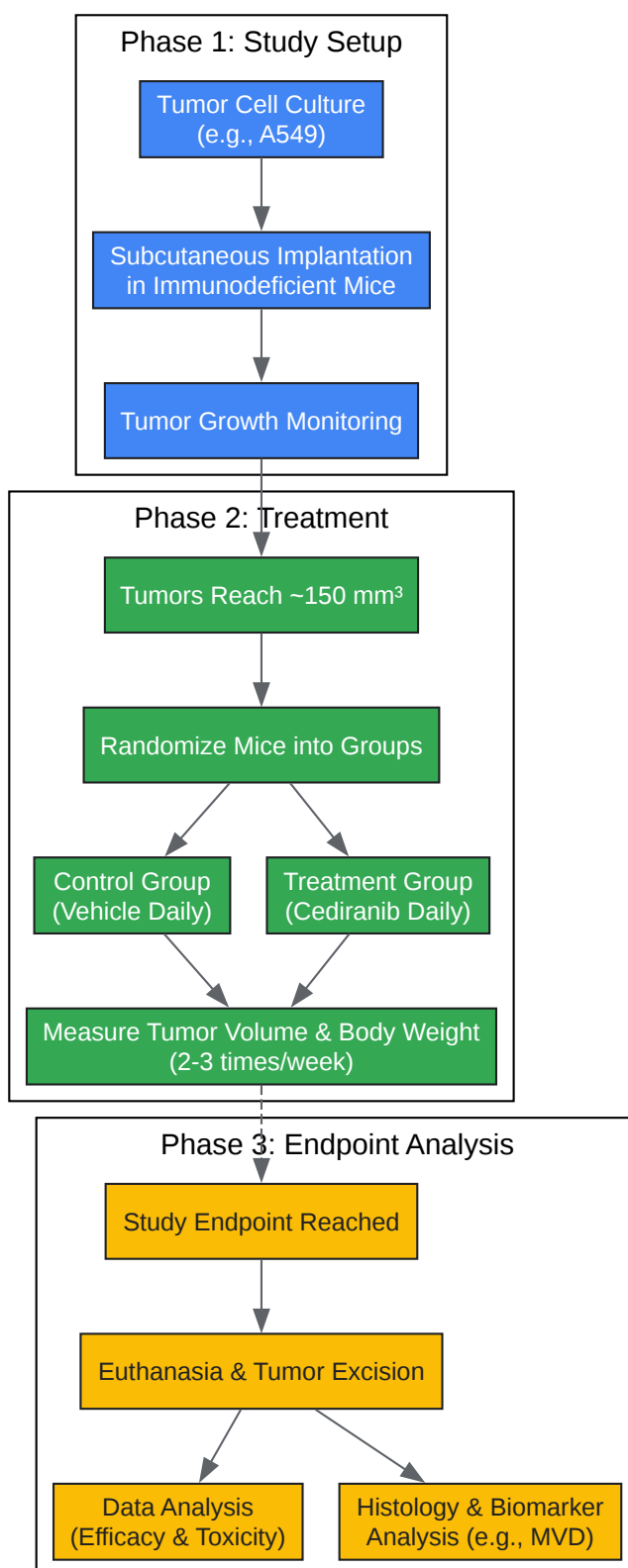
3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of Cediranib in a living organism.

- Objective: To assess the effect of orally administered Cediranib on the growth of human tumor xenografts in immunodeficient mice.[\[6\]](#)[\[13\]](#)
- Materials: Immunodeficient mice (e.g., nude mice), human tumor cells (e.g., NCI-H526), Matrigel (optional), Cediranib formulation for oral gavage (e.g., suspended in Tween 80), calipers, and animal scales.[\[13\]](#)[\[16\]](#)
- Methodology:
 - Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

- Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer Cediranib (e.g., ≥1.5 mg/kg) or vehicle control to the respective groups via oral gavage once daily.[\[13\]](#)
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).
- Monitor animal body weight and overall health as indicators of toxicity.
- Continue treatment for a predetermined period or until tumors in the control group reach a specified endpoint size.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of Cediranib.



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Workflow for a preclinical in vivo xenograft study of Cediranib.

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